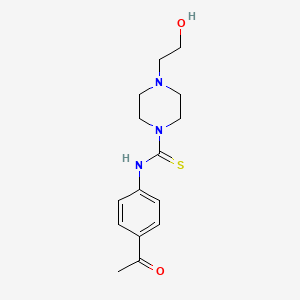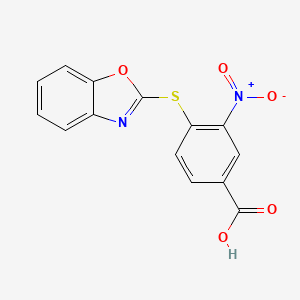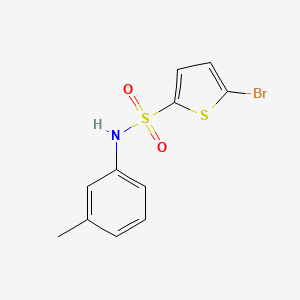
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine to glutamate. BPTES has gained interest in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide inhibits glutaminase activity by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the availability of glutamate, which is required for cancer cell growth and survival.
Biochemical and Physiological Effects:
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has been shown to have selective effects on cancer cells, with minimal toxicity to normal cells. In addition to its effects on glutaminase, 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has also been shown to inhibit the mTOR pathway, which is involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide is its selectivity for cancer cells, which makes it a promising therapeutic agent. However, its potency and efficacy may vary depending on the type of cancer and the specific cell line being studied. Additionally, 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide could be used in combination with other cancer therapies to improve efficacy and reduce toxicity. Finally, further studies are needed to better understand the mechanisms underlying 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide' effects on cancer cells, which could lead to the development of new therapeutic strategies.
Synthesis Methods
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction between 5-bromo-2-chlorothiophene and 3-methylphenylamine to form 5-bromo-N-(3-methylphenyl)-2-thiophenamine. This compound is then reacted with chlorosulfonic acid to form 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide, which is the final product.
Scientific Research Applications
5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many cancer cells, and 5-bromo-N-(3-methylphenyl)-2-thiophenesulfonamide has been shown to selectively inhibit glutaminase activity in these cells, leading to reduced cell proliferation and increased cell death.
properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S2/c1-8-3-2-4-9(7-8)13-17(14,15)11-6-5-10(12)16-11/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSRPSWMFYLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

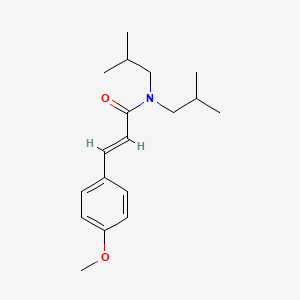

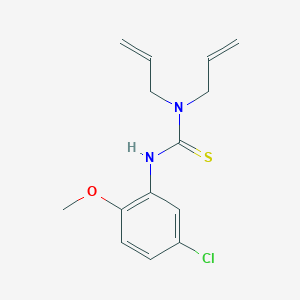
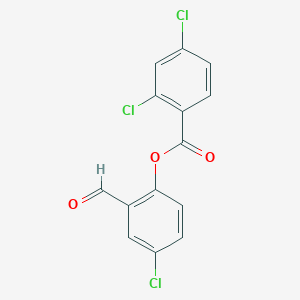
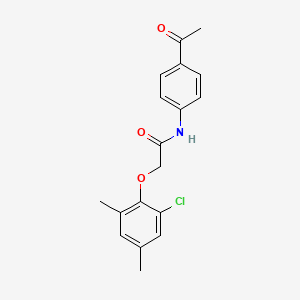

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
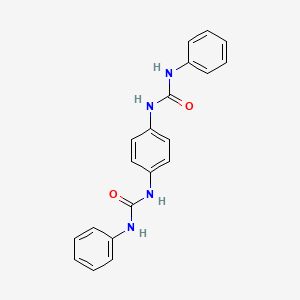

![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
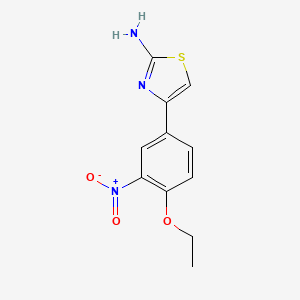
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthamide](/img/structure/B5791064.png)
